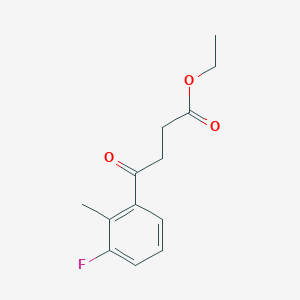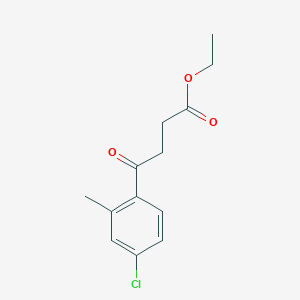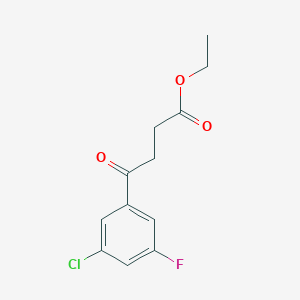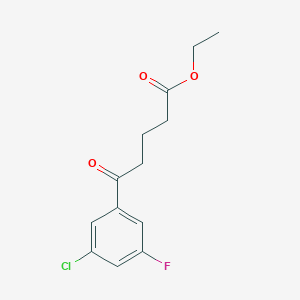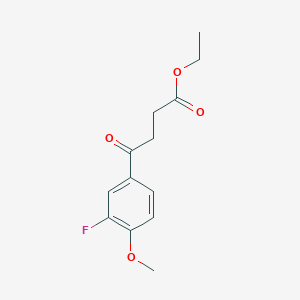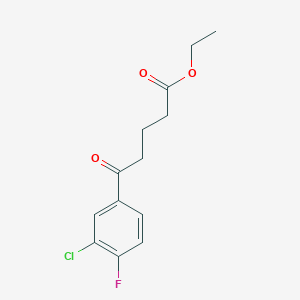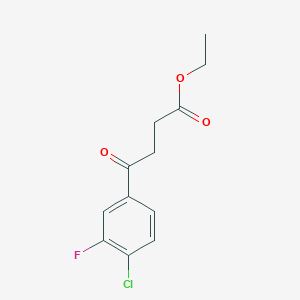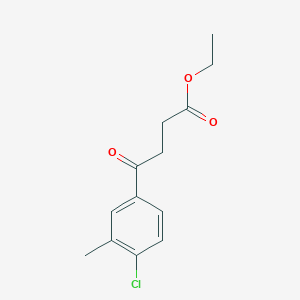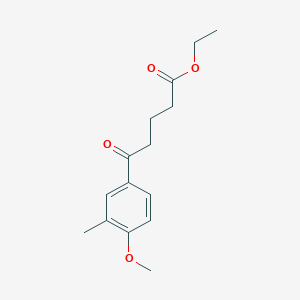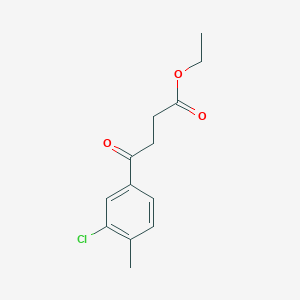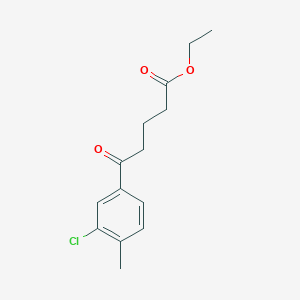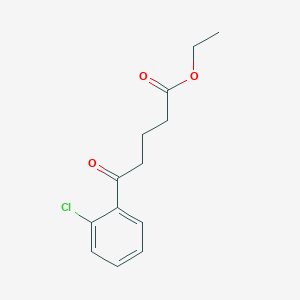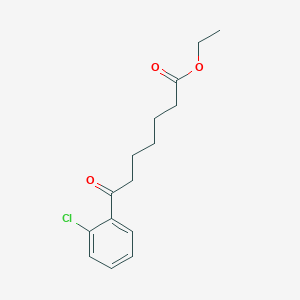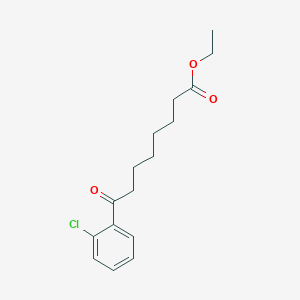
3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3’,5’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone” is a chemical compound with the linear formula C13H14F2O3 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of “3’,5’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone” could potentially involve the reaction of formaldehyde and 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . Substituted derivatives can be used as protecting groups for carbonyl compounds .Molecular Structure Analysis
The molecular structure of “3’,5’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone” is represented by the linear formula C13H14F2O3 . This indicates that the compound contains 13 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “3’,5’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone” include its molecular formula (C13H14F2O3), molecular weight, melting point, boiling point, and density .Wissenschaftliche Forschungsanwendungen
Semisynthesis of Methoxylated Propiophenones : A study by Joshi, Sharma, and Sinha (2005) demonstrated the rapid and practical semisynthesis of natural methoxylated propiophenones from phenylpropenes using focused microwave and ultrasound heating. This method is significant for the production of phenylpropanes and their subsequent oxidation (Joshi, Sharma, & Sinha, 2005).
Diels-Alder Reaction with Difluorinated Alkenoate : Griffith et al. (2006) explored the rapid reaction of difluorinated alkenoate with furan, revealing the importance of fluorine in stabilizing polar transition states in such reactions. This research has implications for the synthesis of complex organic compounds (Griffith et al., 2006).
Conversion of Phenols and Thiophenols : Thomoson and Dolbier (2013) reported the use of fluoroform as a source of difluorocarbene for converting phenols and thiophenols into difluoromethoxy and difluorothiomethoxy derivatives. This process is significant for the production of moderate to good yields of respective products (Thomoson & Dolbier, 2013).
Photoinduced Electron Transfer in Polymerization : Aydoğan et al. (2012) investigated photoinduced electron transfer reactions of highly conjugated thiophene derivatives for initiating cationic polymerization. This study contributes to understanding the role of singlet excited states in polymer formation (Aydoğan et al., 2012).
Electrochromic Properties of Thiophene Derivatives : Yigit et al. (2014) synthesized novel thiophene-based monomers with strong chromophore groups, exploring their electrochemical and spectroelectrochemical characteristics. The study is relevant for understanding the electronic and optoelectronic behaviors of conducting polymers (Yigit et al., 2014).
Eigenschaften
IUPAC Name |
1-(3,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c14-10-6-9(7-11(15)8-10)12(16)2-3-13-17-4-1-5-18-13/h6-8,13H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECPMEZZMQGHIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645971 |
Source


|
| Record name | 1-(3,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone | |
CAS RN |
884504-29-4 |
Source


|
| Record name | 1-(3,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

